6-Nitrophthalazine

Overview

Description

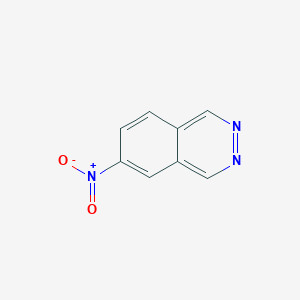

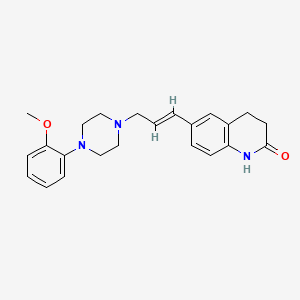

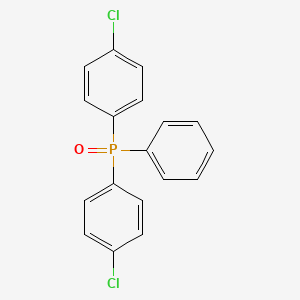

6-Nitrophthalazine is a chemical compound with the molecular formula C8H5N3O2 . It has a molecular weight of 175.14 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

A series of new phthalazine derivatives containing imidazole rings and functionalized with nitro groups in the benzene ring of the phthalazine moiety were prepared and identified on the basis of their MS, elemental analyses, and bidimensional (1)H and (13)C NMR data .

Molecular Structure Analysis

The molecular structure of this compound includes a phthalazine ring with a nitro group attached at the 6th position . The InChI code for this compound is InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H .

Physical And Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 175.14 g/mol, an XLogP3-AA of 0.9, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 175.038176411 g/mol . The topological polar surface area is 71.6 Ų .

Scientific Research Applications

Phosphodiesterase Inhibition and Vasorelaxant Activity

6-Nitrophthalazine derivatives have been studied for their inhibitory activity toward phosphodiesterase 5 (PDE5), showing significant potential in medical applications related to cardiovascular diseases. For instance, certain phthalazine derivatives demonstrated more potent inhibitory effects than standard references, along with notable vasorelaxant activity in vascular studies, suggesting their utility in treating conditions that benefit from vasodilation and enhanced blood flow (Watanabe et al., 1998).

Insecticidal Activity

Research into neonicotinoids, a class of neuro-active insecticides, led to the discovery of compounds with a nitro group, including those related to this compound. These compounds were found to have superior insecticidal activity against various pests, highlighting their potential in agricultural pest management programs. Thiamethoxam, a second-generation neonicotinoid, exemplifies the successful application of this research in creating effective, low-dosage insecticides for broad-spectrum pest control (Maienfisch et al., 2001).

Antileishmanial and Antitubercular Activities

This compound derivatives have been identified as potential drug candidates against visceral leishmaniasis (VL) and tuberculosis (TB). These studies revealed compounds with significant efficacy in preclinical models, providing a foundation for the development of new treatments for these neglected tropical diseases. The structural modifications of these compounds aim to improve solubility, safety, and activity against the target diseases, demonstrating the chemical versatility and therapeutic potential of this compound derivatives (Thompson et al., 2016).

Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)

Novel NIR-emitting homoleptic facial Ir(III) complexes based on extended π-conjugated benzo[g]phthalazine ligands have been reported. These materials showcase the potential of phthalazine derivatives in developing high-efficiency and low-cost NIR OLEDs for applications ranging from night-vision displays to medical diagnostics. The reported compounds demonstrate intense NIR-emission, high photoluminescence quantum yield, and desirable electronic properties, underscoring the material science applications of this compound derivatives (Xue et al., 2017).

Anticancer Activity

The synthesis of this compound derivatives has been explored for their potential as anticancer agents. Structural modifications have led to compounds with promising in vitro anticancer activity against various human tumor cell lines, indicating the potential of these derivatives in the development of new anticancer drugs (El-Helby et al., 2018).

Future Directions

While specific future directions for 6-Nitrophthalazine are not mentioned in the search results, the field of medicinal chemistry continues to explore and develop new compounds for various applications. The synthesis and evaluation of nitrophthalazine derivatives for their trypanocidal activity suggest potential future directions in antiparasitic drug development .

Properties

IUPAC Name |

6-nitrophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-2-1-6-4-9-10-5-7(6)3-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLAWBPLKDRQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=NC=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423289 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120493-12-1 | |

| Record name | 6-nitrophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

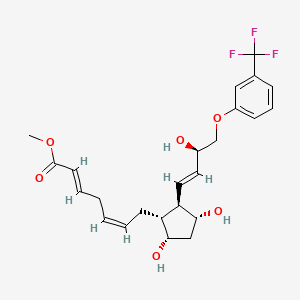

![(4-nitrophenyl)methyl (5R)-6-[(1R)-1-hydroxyethyl]-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1623519.png)

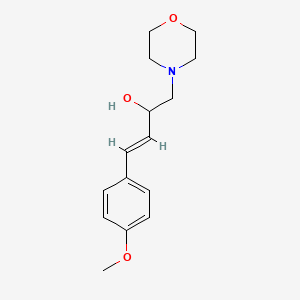

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)

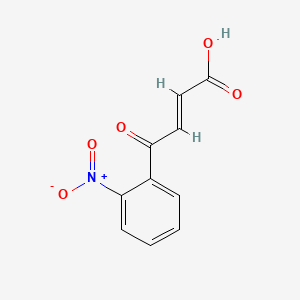

![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)